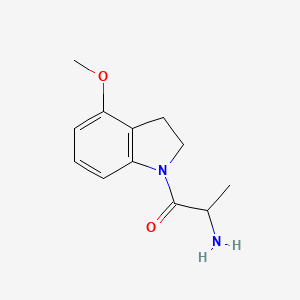

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

Overview

Description

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one (MIP) is an indole-based compound that has been studied extensively in the field of chemical synthesis and drug discovery. MIP is a cyclic compound that has two nitrogen atoms, two carbon atoms, and one oxygen atom. The compound has a molecular weight of 160.2 grams/mol and a melting point of 106-108°C. MIP has been used in a variety of applications, including as a building block for drug discovery, as a starting material for organic synthesis, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

Antioxidant and Anticancer Activity

A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one, showed significant antioxidant and anticancer activities. These derivatives, including N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrated greater antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Src Kinase Inhibition

Src Kinase Inhibition

A study focused on 4-phenylamino-3-quinolinecarbonitriles, structurally similar to this compound, found that these compounds are potent inhibitors of Src kinase activity. This indicates their potential use in treating diseases related to abnormal Src kinase activity, such as certain cancers (Boschelli et al., 2001).

Corrosion Inhibition

Corrosion Inhibition

Tertiary amines in the series of 1,3-di-amino-propan-2-ol, which share structural features with this compound, demonstrated effective corrosion inhibition on carbon steel. These compounds formed protective layers on the metal surface, indicating their utility in industrial applications to prevent metal corrosion (Gao et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.

Mode of Action

This compound interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, this compound has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .

Properties

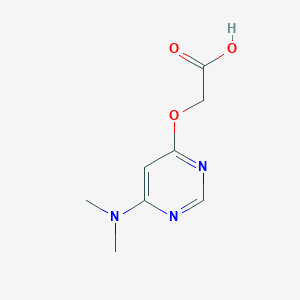

IUPAC Name |

2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYPPHHKJVGAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

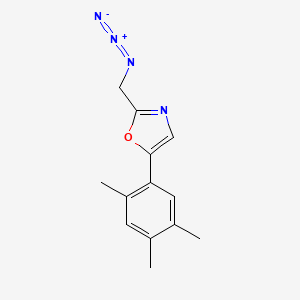

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

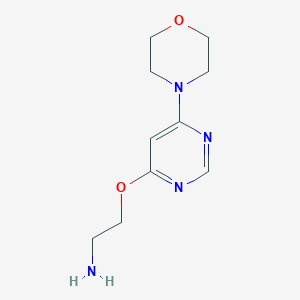

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)